3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The structure of this compound includes a methoxy group at the 3-position and a carboxylic acid group at the 5-position of the pyrazolopyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 5-amino-3-methoxypyrazole with a suitable pyridine derivative can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) can be used.
Major Products Formed
Oxidation: Formation of 3-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: Formation of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Formation of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Scientific Research Applications
3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt key signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Lacks the methoxy group at the 3-position.
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Contains a methyl group instead of a methoxy group at the 3-position.
3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: Contains a chloro group instead of a methoxy group at the 3-position.
Uniqueness
The presence of the methoxy group at the 3-position in 3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid imparts unique electronic and steric properties to the compound. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Additionally, the methoxy group can serve as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-7-5-2-4(8(12)13)3-9-6(5)10-11-7/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
BFOLECOSTUQXKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C1C=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.